Tryptophan Indole-Lyase Inhibition
In a direct head-to-head comparison, L-homotryptophan (the β-homologated analog differing from the target compound only in stereochemistry at C3) was evaluated as a competitive inhibitor of Escherichia coli tryptophan indole-lyase (TIL). L-Homotryptophan exhibited a moderate inhibition constant of Ki = 67 μM, whereas the bis-homologated analog L-bishomotryptophan displayed a 14.3-fold more potent inhibition with Ki = 4.7 μM [1]. This demonstrates that incremental methylene extension in the side chain produces non-linear potency gains, and that the β-homotryptophan scaffold occupies a distinct position on the structure-activity landscape. The (R)-enantiomer is expected to show altered binding kinetics due to reverse stereochemistry at the β-carbon, a property exploitable for stereochemical probe design [1].
| Evidence Dimension | Competitive inhibition constant (Ki) against E. coli tryptophan indole-lyase |
|---|---|
| Target Compound Data | L-homotryptophan (S-enantiomer, β-homologated analog): Ki = 67 μM |
| Comparator Or Baseline | L-bishomotryptophan (bis-homologated): Ki = 4.7 μM; L-tryptophan (natural substrate): Km ≈ 330 μM |
| Quantified Difference | L-bishomotryptophan is 14.3-fold more potent than L-homotryptophan; L-homotryptophan is ~5-fold more potent than L-tryptophan substrate Km |
| Conditions | Steady-state kinetics; pH and temperature not specified in abstract; E. coli TIL enzyme assay |
Why This Matters
This data validates that β-homologation of tryptophan produces quantifiable gains in enzyme inhibition potency, establishing the β-homotryptophan scaffold—and by extension its (R)-enantiomer—as a privileged starting point for inhibitor design where stereochemistry can be leveraged for selectivity optimization.
- [1] Do, Q.T.; Nguyen, G.T.; Celis, V.; Phillips, R.S. 'Inhibition of Escherichia coli tryptophan indole-lyase by tryptophan homologues.' Archives of Biochemistry and Biophysics, 2014, 560, 20-26. DOI: 10.1016/j.abb.2014.07.027. PMID: 25088962. View Source
